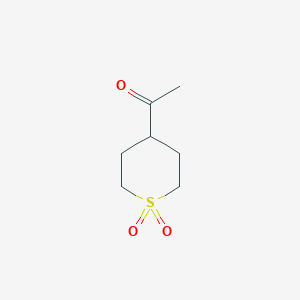

4-Acetyl-1lambda6-thiane-1,1-dione

Description

4-Acetyl-1λ⁶-thiane-1,1-dione is a six-membered sulfone ring system (thiane) substituted with an acetyl group at the 4-position. The 1λ⁶ designation indicates the hypervalent sulfur atom in the sulfone group (SO₂). This compound belongs to the class of cyclic sulfones, which are characterized by their high polarity, thermal stability, and utility in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

1-(1,1-dioxothian-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-6(8)7-2-4-11(9,10)5-3-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAIPLKHRUJIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCS(=O)(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473254-30-7 | |

| Record name | 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1lambda6-thiane-1,1-dione typically involves the reaction of tetrahydrothiopyran with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted thiane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-1lambda6-thiane-1,1-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues by Ring Size and Substituents

Six-Membered Sulfone Derivatives

- 4-Acetyl-1λ⁶-thiane-1,1-dione Structure: Six-membered thiane ring with a sulfone group and 4-acetyl substituent.

- Methyl 2-(4-amino-1,1-dioxo-1λ⁶-thian-4-yl)acetate CAS: 1519658-09-3. Structure: Six-membered thiane sulfone with 4-amino and methyl ester substituents. Comparison: The amino and ester groups increase solubility in polar solvents compared to the acetyl derivative. This compound is used as a synthetic intermediate in drug discovery .

Five-Membered Sulfone Derivatives

Sulfolane (1λ⁶-Thiolane-1,1-dione)

- CAS : 126-33-0.

- Structure : Five-membered thiolane sulfone (tetrahydrothiophene dioxide).

- Properties : Boiling point = 285°C, miscible with water and organic solvents. Widely used as an industrial solvent for gas purification and extractive distillation .

- Comparison : The absence of substituents in sulfolane reduces steric hindrance, making it more volatile and less reactive than acetylated derivatives .

3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione

Four-Membered Sulfone Derivatives

- Thietane 1,1-dioxide

Functionalized Sulfones with Acetyl-like Groups

2-(3-Acetylphenyl)-4-methyl-1λ⁶,2-thiazolidine-1,1-dione

2-Methylidene-1λ⁶-thiolane-1,1-dione

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Biological Activity

4-Acetyl-1lambda6-thiane-1,1-dione is a sulfur-containing organic compound with the molecular formula C₆H₈O₃S. It is part of the thiane family, characterized by a six-membered ring containing sulfur. This compound has gained attention due to its unique chemical structure, which includes an acetyl functional group that contributes to its reactivity and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound features two carbonyl groups and an acetyl substituent, making it a versatile building block in organic synthesis. Its molecular weight is 176.24 g/mol, and it has been synthesized through various methods involving acetic anhydride and tetrahydrothiopyran under acidic conditions.

This compound acts as an electrophile, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications that affect the function of these biomolecules. The specific pathways and molecular targets involved in its action are still under investigation but may include:

- Protein Modification : Alteration of enzyme activity through covalent binding.

- Nucleic Acid Interaction : Potential effects on gene expression or DNA repair mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Specific findings include:

- Cell Line Studies : In vitro tests on cancer cell lines have demonstrated reduced cell viability upon treatment with this compound.

- Mechanistic Insights : Potential pathways include modulation of apoptosis-related proteins and interference with cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Acetylthiane-1,1-dioxide | Thiane | Different oxidation state; potential for varied reactivity |

| 4-Methylthiane-1,1-dione | Thiane | Methyl group instead of acetyl; differing biological activity |

| 3-Acetyl-1lambda6-thietane-1,1-dione | Thietane | Contains a different sulfur heterocycle |

The unique combination of carbonyl functionalities and thiane structure in this compound distinguishes it from other sulfur-containing compounds. Its specific reactivity patterns and biological activities make it a valuable subject of study in medicinal chemistry.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In a separate study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.

Q & A

Q. How can researchers optimize the synthesis of 4-Acetyl-1lambda6-thiane-1,1-dione to achieve high purity and yield?

Methodological Answer:

- Step 1 : Use a modified thiomorpholine dione scaffold as the base structure (e.g., 4-(bromomethyl)-1lambda6-thiane-1,1-dione, ).

- Step 2 : Introduce the acetyl group via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity (>95%) via NMR and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign the acetyl proton (δ ~2.5 ppm in NMR) and sulfone group (δ ~40-50 ppm in NMR).

- Infrared Spectroscopy (IR) : Confirm sulfone (S=O stretch at 1150–1300 cm) and acetyl (C=O stretch at ~1700 cm) functional groups.

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H] for CHOS: calculated m/z 174.04) .

Q. How does the solubility profile of this compound influence experimental design?

Methodological Answer:

- Solvent Testing : Dissolve in polar aprotic solvents (DMSO, DMF) for reaction setups. Avoid aqueous buffers due to sulfone hydrolysis risks .

- Storage : Store in anhydrous conditions at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

- Impurity Analysis : Use high-resolution MS (HRMS) to identify byproducts (e.g., deacetylated or oxidized derivatives) .

- Case Study : A 2024 study on thiomorpholine diones reported discrepancies due to tautomerism; variable-temperature NMR resolved ambiguities .

Q. What experimental strategies elucidate the reaction mechanisms involving this compound in organic synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps.

- Computational Modeling : Employ Gaussian or ORCA software for transition-state analysis. For example, DFT studies on sulfone reactivity predicted regioselectivity in nucleophilic attacks .

- Trapping Intermediates : Quench reactions at partial conversion and isolate intermediates via flash chromatography .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (T) under nitrogen atmosphere .

Key Considerations for Experimental Design

- Reproducibility : Document solvent batch numbers and instrument calibration dates to mitigate variability .

- Ethical Compliance : Cite all primary sources and adhere to copyright rules when reproducing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.